Cyclopentyl 2-methylbut-2-enoate
Description
Cyclopentyl 2-methylbut-2-enoate is an ester derivative characterized by a cyclopentyl group attached to an α,β-unsaturated ester moiety (2-methylbut-2-enoate). This compound is of interest in medicinal chemistry due to its structural features, which influence biological activity and physicochemical properties. The cyclopentyl group contributes to steric bulk and lipophilicity, while the α,β-unsaturated ester may enhance reactivity in enzyme-binding interactions .
Properties
CAS No. |
90072-91-6 |
|---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.23 g/mol |
IUPAC Name |
cyclopentyl 2-methylbut-2-enoate |
InChI |
InChI=1S/C10H16O2/c1-3-8(2)10(11)12-9-6-4-5-7-9/h3,9H,4-7H2,1-2H3 |
InChI Key |
RHODNWCBNZGUKH-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)C(=O)OC1CCCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclopentyl 2-methylbut-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of cyclopentanol with 2-methylbut-2-enoic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl 2-methylbut-2-enoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form carboxylic acids.
Reduction: Reduction of the ester can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent used for ester reduction.
Substitution: Nucleophiles such as amines or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopentyl 2-methylbutanoic acid.
Reduction: Cyclopentanol and 2-methylbutanol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Cyclopentyl 2-methylbut-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mechanism of Action
The mechanism of action of cyclopentyl 2-methylbut-2-enoate involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which may then participate in further biochemical pathways. The specific molecular targets and pathways depend on the context of its use, such as in biological systems or industrial applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs include compounds with variations in the ester substituent (e.g., linear alkyl vs. cyclic groups) and modifications to the α,β-unsaturated system. Notable examples from the literature:
- Cyclopentyl vs. n-Butyl : Substitution of the cyclopentyl group with n-butyl in compound 34 resulted in reduced inhibitory activity (IC50 increased from 0.38 μM to 0.60 μM) against Mycobacterium tuberculosis glutamine synthetase (MtGS), highlighting the importance of cyclic substituents for optimal enzyme interaction .
- Phosphonothioate Analogs: The 2-methylbutyl group in phosphonothioate esters (e.g., 2-Methylbutyl S-2-diisopropylaminoethyl methylphosphonothioate) demonstrates that linear alkyl chains in ester moieties can enhance lipophilicity but may reduce target specificity compared to cyclic groups .
Physicochemical Properties
- Stability: The α,β-unsaturated ester moiety may render the compound susceptible to nucleophilic attack, whereas phosphonothioate analogs (e.g., 2-methylbutyl derivatives) show greater hydrolytic stability due to sulfur substitution .
Key Research Findings and Implications
Cyclic vs. Linear Substituents : Cyclopentyl groups outperform n-butyl chains in MtGS inhibition, emphasizing the role of cyclic structures in medicinal chemistry .
Activity-Property Trade-offs : While cyclopentyl derivatives offer superior activity, their lipophilicity may necessitate formulation adjustments for bioavailability.
Synthetic Flexibility: The ester moiety allows for modular substitution, enabling optimization for both activity (e.g., cyclopentyl) and stability (e.g., phosphonothioate) .
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